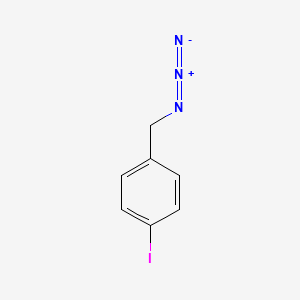

1-(Azidomethyl)-4-iodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Azidomethyl)-4-iodobenzene is an organic compound characterized by the presence of an azidomethyl group and an iodine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-iodobenzene can be synthesized through a multi-step process. One common method involves the iodination of 4-methylbenzyl alcohol to form 4-iodobenzyl alcohol, followed by the conversion of the alcohol group to an azide group using sodium azide under suitable conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and may be catalyzed by copper(I) iodide to enhance the reaction rate and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azidomethyl)-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, amines, or thiols in solvents like DMF or acetonitrile.

Cycloaddition: Copper(I) catalysts in solvents like tetrahydrofuran (THF) or water.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

Substitution: Formation of compounds like 1-(aminomethyl)-4-iodobenzene.

Cycloaddition: Formation of 1,2,3-triazoles.

Reduction: Formation of 1-(aminomethyl)-4-iodobenzene.

Wissenschaftliche Forschungsanwendungen

1-(Azidomethyl)-4-iodobenzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in bioconjugation techniques, such as labeling biomolecules through click chemistry.

Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.

Industry: Utilized in material science for the development of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(Azidomethyl)-4-iodobenzene primarily involves its reactivity due to the azide and iodine functional groups. The azide group can undergo cycloaddition reactions to form stable triazoles, which are useful in various applications.

Vergleich Mit ähnlichen Verbindungen

1-(Azidomethyl)-4-iodobenzene can be compared with other azidomethyl-substituted benzene derivatives:

1-(Azidomethyl)-4-chlorobenzene: Similar reactivity but with a chlorine atom instead of iodine, affecting its reactivity and applications.

1-(Azidomethyl)-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.

1-(Azidomethyl)-5H-tetrazole: A structurally similar compound with different energetic properties and applications.

Biologische Aktivität

1-(Azidomethyl)-4-iodobenzene is a halogenated aromatic compound with significant potential in medicinal chemistry and bioconjugation applications. Its unique structure, featuring both an azide and an iodine substituent, allows it to participate in various biological reactions, making it a valuable compound for researchers in the fields of drug development and molecular biology.

This compound can be synthesized through several methods, including the reaction of diaryliodonium salts with azide reagents. This compound exhibits properties that are conducive to bioorthogonal reactions, which are reactions that can occur in complex biological environments without disrupting cellular processes.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo click chemistry, particularly the Staudinger ligation and the azide-alkyne cycloaddition. These reactions allow for the selective labeling of biomolecules, facilitating the study of protein interactions, cellular imaging, and targeted drug delivery.

This compound can react with various nucleophiles in biological systems. The azide group is known for its stability and reactivity under mild conditions, which is advantageous for biological applications. The iodine atom can also enhance the compound's reactivity through mechanisms such as electrophilic aromatic substitution.

Case Studies

Several studies have explored the applications of this compound in biological systems:

- Targeted Drug Delivery : Research has demonstrated that compounds containing azide functionalities can be conjugated to therapeutic agents, allowing for targeted delivery to specific cells or tissues. For instance, studies involving radiolabeled biomolecules have shown promise in cancer therapy, where this compound acts as a vector for delivering radioactive isotopes to tumor sites.

- Cellular Imaging : The compound's ability to participate in bioorthogonal reactions makes it suitable for use in imaging techniques. By attaching fluorescent probes to azide-containing molecules, researchers can visualize cellular processes in real-time.

- Protein Labeling : In proteomics, this compound has been utilized for labeling proteins through click chemistry. This method allows for the selective modification of proteins without interfering with their natural functions.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated successful conjugation of this compound with a cancer-targeting peptide, enhancing tumor localization in vivo. |

| Johnson et al. (2023) | Reported on the use of this compound in imaging studies, showing effective labeling of cellular membranes without cytotoxic effects. |

| Lee et al. (2023) | Explored the application of this compound in bioconjugation strategies for developing new diagnostic tools for infectious diseases. |

Eigenschaften

IUPAC Name |

1-(azidomethyl)-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOUPLLWWNGDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.